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molecular formula C12H16O2S B8782599 Acetic acid, (phenylthio)-, 1,1-dimethylethyl ester CAS No. 63006-68-8

Acetic acid, (phenylthio)-, 1,1-dimethylethyl ester

Cat. No. B8782599
M. Wt: 224.32 g/mol
InChI Key: DCBFWYUEVNDENZ-UHFFFAOYSA-N
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Patent
US05233035

Procedure details

After 2.05 g of sodium hydroxide was dissolved in 50 ml of water, 5.65 g of thiophenol was added to the solution under ice cooling, and the mixture was stirred for a half hour at room temperature. Under ice cooling, 10.0 g of tert-butyl bromoacetate was added to the reaction mixture and the resulting mixture was reacted at room temperature for 3 hours. After completion of the reaction, the reaction mixture was extracted 3 times with ethyl acetate and the extract was washed with saturated sodium chloride aqueous solution. After the ethyl acetate layer was dried over sodium sulfate, ethyl acetate was distilled off to give 12.8 g of crude tert-butyl (phenylthio)acetate.
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>O>[C:3]1([S:9][CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for a half hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the ethyl acetate layer was dried over sodium sulfate, ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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